GLP-1R agonist 3

GLP-1R agonism cAMP accumulation in vitro pharmacology

Peptide-based GLP-1R agonists introduce variability from stability and immunogenicity issues. GLP-1R agonist 3 is a synthetic, non-peptidic small molecule (MW 553.58) offering defined pharmacology. - **Validated potency:** EC50 = 1.1 nM in Clone H6 cells for cAMP accumulation assays. - **High purity:** 99.15% with solubility 80 mg/mL in DMSO; ideal for HTS positive controls. - **Research utility:** Essential comparator for signaling bias vs. semaglutide/liraglutide; supports radiolabeling.

Molecular Formula C31H28FN5O4
Molecular Weight 553.6 g/mol
Cat. No. B10861259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 3
Molecular FormulaC31H28FN5O4
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESC1COC1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F
InChIInChI=1S/C31H28FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-8,14-15,24H,9-13,17-19H2,(H,38,39)/t24-/m0/s1
InChIKeyHLOTYODPTNOHMJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R agonist 3: Small Molecule GLP-1R Agonist


GLP-1 receptor agonist 3 (also designated as compound (R)-4A-1) is a potent, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), belonging to the chemical class of 6-carboxylic acid benzimidazole derivatives [1]. This compound exhibits functional GLP-1R agonism in vitro, with reported EC50 values of 1.1 nM and 13 nM in Clone H6 and Clone C6 cell lines, respectively [1]. Unlike clinically established peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide) which require parenteral administration, this orally bioavailable small molecule represents a distinct chemotype with fundamentally different physicochemical and pharmacokinetic properties, enabling unique research applications in diabetes and metabolic disease studies [2].

Non-peptidic small molecule probe for GLP-1R target engagement and signaling pathway studies
Supports oral administration research models and metabolic disease pathway investigation
Defined imidazole-based structure enables reproducible synthesis and procurement

GLP-1R agonist 3 vs. Peptide Agonists


Simply selecting any commercially available GLP-1R agonist for research fails to account for critical differences in chemical class, target selectivity, and pharmacokinetic properties that directly impact experimental outcomes. Peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide) exhibit picomolar binding affinities but are large, polar molecules with poor oral bioavailability and limited blood-brain barrier penetration [1]. In contrast, small-molecule GLP-1R agonists like GLP-1R agonist 3 offer distinct advantages for specific research contexts, including oral bioavailability, potentially differentiated receptor signaling bias, and suitability for formulation development . Furthermore, the emerging class of multi-receptor agonists (e.g., retatrutide, which targets GLP-1R, GIPR, and GCGR) introduces confounding variables when the research objective is to isolate GLP-1R-specific effects [2]. Interchanging these agents without considering their fundamental differences in mechanism, selectivity, and physicochemical properties can lead to misinterpretation of experimental results.

Binding kinetics and signaling bias may not align with peptide-based GLP-1R agonists; functional readouts are not directly interchangeable.
Receptor trafficking and metabolic stability profiles differ between small molecule and peptide classes, introducing uncontrolled experimental variability without prior validation.
Comparator or combination studies require rigorous orthogonal validation to confirm on-target GLP-1R agonism and exclude off-target small molecule effects.

GLP-1R agonist 3: Evidence for Procurement


Functional Potency in Cell-Based Assays

GLP-1 receptor agonist 3 demonstrates potent GLP-1R agonism with EC50 values of 1.1 nM (Clone H6 cells) and 13 nM (Clone C6 cells) as determined by cAMP accumulation assays [1]. In cross-study comparisons using analogous cell-based systems, the peptide-based agonists semaglutide and liraglutide exhibit substantially higher potency, with reported EC50 values of 6.2 pM and 61 pM, respectively [2]. This quantitative difference (GLP-1R agonist 3 is approximately 177-fold less potent than semaglutide and 18-fold less potent than liraglutide in terms of EC50) highlights its distinct pharmacological profile and underscores its utility as a tool compound where intermediate potency is advantageous.

Functional Potency (EC50)
Reported
1.1 nM Clone H6
13 nM Clone C6
Supports GLP-1R cAMP functional assay context
Recombinant cell lines; supplier data
GLP-1R agonism cAMP accumulation in vitro pharmacology

High Purity and Chemical Identity

GLP-1R agonist 3 is a small-molecule imidazole derivative (MW 553.58 g/mol) with physicochemical properties that support oral administration [1]. This contrasts sharply with peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide) which are large, polar molecules (MW > 3,700 g/mol) with negligible oral bioavailability unless co-formulated with absorption enhancers (e.g., SNAC for oral semaglutide) [2]. The small-molecule nature of GLP-1R agonist 3 inherently favors passive diffusion across biological membranes, a property critical for oral drug development and for studies requiring non-invasive, chronic dosing in preclinical models.

Purity Comparison
Supplier data
99.15% HPLC >95% typical
~4% higher absolute purity
Supports batch-to-batch consistency and reduces impurity-related confounds
Vendor QC batch analysis
Oral bioavailability small molecule imidazole derivative

Solubility Profile

GLP-1R agonist 3 is characterized as a selective agonist for the GLP-1 receptor, with no reported significant activity at related incretin receptors (GIPR, GCGR) . This contrasts with emerging multi-agonist peptides, such as retatrutide (LY3437943), which activates GLP-1R, GIPR, and GCGR with EC50 values of 0.775 nM, 0.0643 nM, and 5.79 nM, respectively . The single-target selectivity of GLP-1R agonist 3 is crucial for dissecting GLP-1R-specific signaling pathways and for studies where confounding effects from GIPR or GCGR activation must be avoided.

DMSO Solubility
Data to verify
80 mg/mL (144.51 mM)
Supports preparation of concentrated assay-ready stock solutions
Standard DMSO solubility testing; confirm in own lab
Receptor selectivity GLP-1R specificity off-target activity

Structural Identity and Traceability

As a small-molecule compound, GLP-1R agonist 3 is synthesized via standard organic chemistry routes, offering potential cost advantages for large-scale in vivo studies compared to complex peptide synthesis and purification required for semaglutide or liraglutide . While exact pricing varies by vendor, the chemical complexity and manufacturing cost of peptide-based GLP-1R agonists are substantially higher due to solid-phase peptide synthesis, extensive purification, and specialized formulation requirements [1]. This cost differential becomes particularly relevant for high-dose chronic dosing studies or when large compound quantities are needed.

Chemical Identity
Reported
CAS 2428640-18-8
M.W. 553.58
Ensures unambiguous procurement and lot traceability
Small molecule vs. peptide class (M.W. ~4.1 kDa)
Cost-effectiveness preclinical procurement chemical synthesis

GLP-1R agonist 3: Research & Industrial Applications


Functional Profiling of GLP-1R Agonism

GLP-1R agonist 3 serves as an ideal lead-like small-molecule tool for medicinal chemistry optimization and structure-activity relationship (SAR) studies aimed at developing next-generation oral GLP-1R agonists [1]. Its imidazole-based scaffold and favorable physicochemical properties (MW 553.58, clogP predicted to be within optimal range) provide a tractable starting point for iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Unlike peptide-based agonists, which are inherently limited in oral bioavailability, GLP-1R agonist 3's small-molecule nature enables exploration of oral dosing regimens in preclinical species, a critical step in the development of non-invasive therapies for type 2 diabetes and obesity [2].

Radioligand Binding Assay Development

For researchers dissecting the specific contribution of GLP-1R agonism to pancreatic beta-cell insulin secretion and proliferation, GLP-1R agonist 3 offers a clean pharmacological tool devoid of confounding activity at GIPR or GCGR [1]. This selectivity is particularly valuable when comparing signaling outcomes to those induced by multi-receptor agonists (e.g., tirzepatide, retatrutide) or when studying potential biased agonism at GLP-1R. The compound's intermediate potency (EC50 1.1-13 nM) allows for precise dose-response characterization without saturating receptor occupancy, enabling detailed investigation of cAMP versus β-arrestin signaling pathways in pancreatic islets or beta-cell lines [2].

Comparative Pharmacology with Peptide Agonists

GLP-1R agonist 3 is uniquely suited for comparative studies designed to elucidate the differential effects of small-molecule versus peptide-based activation of GLP-1R on metabolic outcomes, gastrointestinal tolerability, and central nervous system penetration [1]. Because small molecules can access distinct receptor conformations and may exhibit different cellular trafficking patterns compared to peptide agonists, side-by-side evaluation of GLP-1R agonist 3 and clinically used peptides (e.g., liraglutide, semaglutide) can reveal novel insights into GLP-1R pharmacology and inform the design of next-generation therapeutics with improved efficacy-to-adverse event ratios [2].

Application
Selection Property
Validation Focus
Functional profiling of GLP-1R agonism
Defined functional potency profile
GLP-1R cAMP accumulation assay context
Radioligand binding assay development
Reported high purity and defined solubility
Assay reproducibility and concentrated stock preparation
Comparative pharmacology with peptide agonists
Non-peptide small molecule pharmacological class
Signaling bias and receptor trafficking endpoint comparison
Small molecule positive control for HTS
Validated chemical identity and reported stability
Automated screening compatibility and handling properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.